molecular formula C7H5BrN2 B1517305 2-(5-Bromopyridin-2-yl)acetonitrile CAS No. 312325-72-7

2-(5-Bromopyridin-2-yl)acetonitrile

Cat. No.: B1517305
CAS No.: 312325-72-7
M. Wt: 197.03 g/mol
InChI Key: DPZHKLJPVMYFCU-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)acetonitrile (CAS: 312325-72-7, molecular formula: C₇H₅BrN₂, molecular weight: 197.04) is a brominated pyridine derivative with an acetonitrile functional group. It serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal catalysis. Key specifications include a purity of ≥98% (HPLC) and moisture content ≤0.5%.

Biological Activity

2-(5-Bromopyridin-2-yl)acetonitrile is a heterocyclic organic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol. Its structure features a bromine atom at the 5-position of the pyridine ring, linked to an acetonitrile group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound typically involves multi-step synthetic processes that yield moderate to good results. It serves as a valuable building block in the preparation of various derivatives, which can exhibit diverse biological activities. The compound is often utilized in nucleophilic substitution reactions and the formation of esters, contributing to its role in creating novel heterocyclic compounds with potential therapeutic applications .

Antifibrotic Activity

Recent studies have indicated that derivatives synthesized from this compound exhibit promising antifibrotic activities. In a comparative analysis, fourteen synthesized compounds demonstrated superior efficacy compared to established antifibrotic agents such as Pirfenidone and Bipy55′DC. This suggests that modifications of the parent compound could lead to the development of more effective treatments for fibrosis-related conditions.

Case Studies

  • Antichlamydial Activity : A study evaluated the biological activity of various pyridine derivatives, revealing that certain compounds exhibited significant antichlamydial effects. While this compound was not directly tested, its structural analogs showed promise against Chlamydia infections, suggesting possible applications in infectious disease treatment .
  • Antibacterial Properties : Research into N-alkyl-N-(pyridin-2-yl)hydroxylamines has demonstrated antibacterial activity against Micrococcus luteus and Staphylococcus aureus. Although these compounds differ structurally from this compound, they underscore the potential for similar derivatives to exhibit antibacterial properties .

Comparative Analysis

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameMolecular FormulaSimilarity IndexBiological Activity
2-(3-Bromopyridin-2-yl)acetonitrileC₇H₅BrN₂0.77Moderate antifibrotic
2-(4-Bromopyridin-2-yl)acetonitrileC₇H₅BrN₂0.86Antimicrobial potential
5-Bromo-3-methylpicolinonitrileC₇H₆BrN₂0.87Antibacterial activity
2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrileC₇H₅BrFN₂0.77Antiviral activity

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5-Bromopyridin-2-yl)acetonitrile, and what critical parameters influence reaction yield and purity?

Basic Research Focus
The synthesis typically involves brominated pyridine precursors and nucleophilic substitution. For example, starting with 5-bromo-2-aminopyridine derivatives (analogous to methods in ), cyanide introduction can occur via substitution under controlled conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) enhance reactivity but may increase side reactions.
  • Catalysts : Palladium or copper catalysts facilitate cross-coupling in aryl halide systems (e.g., ).
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity.

Basic Research Focus

  • NMR Spectroscopy : 1^1H NMR peaks for the pyridine ring protons (δ 8.2–8.5 ppm) and acetonitrile protons (δ 3.8–4.2 ppm) confirm substitution patterns. 13^{13}C NMR identifies the nitrile carbon (~115 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures by refining hydrogen bonding networks and halogen interactions ( ).
  • Mass Spectrometry : ESI-MS (m/z ~211 [M+H]+^+) verifies molecular weight.

Advanced Insight : For ambiguous data, combine DFT calculations with experimental results to validate electronic distributions .

Q. What advanced strategies exist for resolving contradictions in reported reactivity data of brominated pyridine acetonitrile derivatives?

Advanced Research Focus
Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may alter reaction pathways ( ).
  • Regioselectivity : Bromine’s electron-withdrawing effect directs substitutions to the 3-position (meta to Br), but steric hindrance can override this ().

Methodological Approach :

Kinetic vs. Thermodynamic Control : Vary reaction time/temperature to isolate products.

Isotopic Labeling : Track substitution pathways using 15^{15}N-labeled cyanide.

Competitive Experiments : Compare reactivity with non-brominated analogs (e.g., 2-pyridylacetonitrile) .

Q. How do intermolecular interactions, particularly halogen bonding, influence the crystallization behavior of this compound?

Advanced Research Focus

  • Halogen Bonding : The bromine atom participates in Br···N interactions (2.9–3.2 Å), stabilizing crystal lattices (analogous to iodine in ).
  • Hydrogen Bonding : Graph set analysis ( ) identifies motifs like R22(8)R_2^2(8) chains from nitrile-pyridine interactions.

Crystallization Challenges :

  • Solvent Selection : Use low-polarity solvents (e.g., ethyl acetate) to minimize competition with halogen bonds.
  • Slow Evaporation : Ensures ordered packing for high-resolution data collection .

Q. What computational approaches are recommended for predicting the reactivity and stability of this compound in complex reaction systems?

Advanced Research Focus

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMSO) .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Validation : Cross-check computational results with experimental spectroscopic data (e.g., IR vibrational modes for C≡N) .

Q. What methodological considerations are essential when designing cross-coupling reactions involving this compound as a precursor?

Advanced Research Focus

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) for Suzuki-Miyaura couplings ( ).
  • Protecting Groups : Acetonitrile’s nitrile group may require protection (e.g., silylation) to prevent side reactions.
  • Workflow Optimization :
    • Screen bases (e.g., K2_2CO3_3 vs. Cs2_2CO3_3).
    • Monitor reaction progress via TLC (Rf_f ~0.4 in hexane/ethyl acetate 3:1).

Comparison with Similar Compounds

The structural and functional analogs of 2-(5-bromopyridin-2-yl)acetonitrile vary in substituent groups, halogen positioning, and electronic properties. Below is a detailed analysis:

Positional Isomers: 5-Bromo vs. 6-Bromo Derivatives

  • 2-(6-Bromopyridin-2-yl)acetonitrile (CAS: 112575-11-8): Shares the same molecular formula (C₇H₅BrN₂) and weight (197.03) as the 5-bromo isomer. Applications: Primarily a research chemical, highlighting its niche use compared to the 5-bromo variant’s broader synthetic utility.

Substituent Variations

a) Methyl vs. Bromo Substituents

  • 2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 312325-72-7):
    • Similarity score: 0.69 .
    • The methyl group at the 5-position introduces electron-donating effects, increasing pyridine ring basicity and altering reactivity in coupling reactions compared to the electron-withdrawing bromo group.

b) Methoxy and Amino Derivatives

  • 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 228867-86-5):
    • Similarity score: 0.82 .
    • The methoxy group enhances solubility in polar solvents, while the ethylamine side chain enables use in peptide synthesis or as a pharmacophore.
  • 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile (CAS: Not specified): The amino group and methyl branch on the acetonitrile moiety increase steric hindrance, making this compound suitable for targeted drug design.

c) Fluorinated Analog

  • (5-Bromopyridin-2-yl)(difluoro)acetonitrile (Formula: C₇H₅BrF₂N₂ ):
    • The difluoro group significantly lowers the compound’s pKa and enhances metabolic stability, making it valuable in fluorinated drug candidates.

Key Research Findings

  • Reactivity Trends : Bromine at the 5-position (vs. 6-position) enhances electrophilic substitution due to favorable resonance stabilization.
  • Electronic Effects : Electron-withdrawing groups (e.g., Br, CN) reduce pyridine ring basicity, whereas electron-donating groups (e.g., CH₃, OCH₃) increase it.
  • Fluorination Impact: Difluoro derivatives exhibit improved thermal stability and bioavailability compared to non-fluorinated analogs.

Discrepancies and Limitations

  • CAS Number Conflicts: lists this compound as CAS 1624262-52-7, while cites CAS 312325-72-7.
  • Missing Data : Physical properties (melting/boiling points) for many analogs remain unreported, limiting direct comparative analysis.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile generally involves introducing the acetonitrile moiety onto a brominated pyridine ring, often through nucleophilic substitution or cross-coupling reactions. The key starting materials are usually 5-bromo-2-aminopyridine derivatives or related bromopyridine intermediates.

Key points in the synthesis:

  • Use of brominated pyridine precursors (e.g., 5-bromo-2-aminopyridine or methyl 2-(5-bromopyridin-2-yl)acetate)
  • Introduction of the nitrile group via substitution or palladium/copper-catalyzed cross-coupling
  • Control of reaction temperature and solvent choice to optimize yield and minimize side reactions
  • Purification through recrystallization or chromatography for high purity (>98% HPLC)

Specific Preparation Routes

Nucleophilic Substitution on Bromopyridine Derivatives

One common approach is the nucleophilic substitution of a bromine atom on the pyridine ring with a cyanide source to introduce the acetonitrile group. This method requires careful control of temperature (typically 80–120°C) to balance reactivity and side-product formation.

  • Catalysts: Palladium or copper catalysts are often employed to facilitate cross-coupling reactions involving aryl halides.
  • Solvents: Ethanol/water mixtures or organic solvents like tetrahydrofuran (THF) and xylene are used depending on the step.
  • Purification: Column chromatography or recrystallization is used to achieve high purity.

Multi-Step Synthesis via Ester Intermediates

According to patent CN113999166B, a notable synthetic route involves:

  • Starting from methyl 2-(5-bromopyridin-2-yl)acetate
  • Reaction with benzylamine in solvents such as xylene, toluene, chlorobenzene, or N,N-dimethylformamide, with xylene preferred
  • Use of organometallic reagents (magnesium powder, zinc chloride) and palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) in subsequent steps
  • Reaction temperatures maintained between 0 and 40 °C, preferably 15–30 °C, to optimize yield and selectivity

This route emphasizes precise molar ratios and solvent selection to maximize the efficiency of the transformation to the target acetonitrile compound.

Preparation of Key Bromopyridine Intermediates

The synthesis of this compound often requires the preparation of 2-bromo-5-aldehyde pyridine as an intermediate, which can be further transformed.

Patent CN112479991A describes an industrially feasible method for preparing 2-bromo-5-aldehyde pyridine:

  • Step 1: Grignard reaction of 2,5-dibromopyridine with Grignard reagents such as isopropyl magnesium chloride in solvents like tetrahydrofuran or xylene at 0–20 °C under inert atmosphere.
  • Step 2: Addition of N,N-dimethylformamide (DMF) to form the aldehyde group.
  • Step 3: Acidification (pH 1–4) using acids such as hydrochloric or sulfuric acid, followed by extraction with organic solvents (ethyl acetate, toluene, dichloromethane).
  • Step 4: Crystallization and drying to obtain high-purity (98.5–99.2%) 2-bromo-5-aldehyde pyridine with yields around 80–87%.

This intermediate is crucial for subsequent conversion into the acetonitrile derivative.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Temperature 0–40 °C (preferably 15–30 °C) Controls reaction rate and side reactions
Solvents Xylene, toluene, chlorobenzene, DMF, THF Choice affects solubility and selectivity
Catalysts Palladium complexes (e.g., Pd(PPh3)4), copper Facilitate cross-coupling and substitution
Molar Ratios 1.0 (substrate) : 0.8–1.2 (reagents) Precise ratios improve yield
Purification Methods Column chromatography, recrystallization Achieves ≥98% purity
Atmosphere Inert gas (N2 or Ar) Prevents oxidation and side reactions

Analytical and Structural Characterization

  • NMR Spectroscopy: Proton NMR shows pyridine ring protons at δ 8.2–8.5 ppm and acetonitrile protons at δ 3.8–4.2 ppm; Carbon NMR identifies nitrile carbon around 115 ppm.
  • Mass Spectrometry: ESI-MS confirms molecular weight (~211 [M+H]+).
  • X-ray Crystallography: Used to confirm molecular structure and halogen bonding.
  • Computational Methods: Density Functional Theory (DFT) calculations complement experimental data to validate electronic structure.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield & Purity References
Nucleophilic substitution 5-bromo-2-aminopyridine Cyanide source, Pd or Cu catalysts 80–120 °C, organic solvents Moderate to good yields
Multi-step via ester intermediate Methyl 2-(5-bromopyridin-2-yl)acetate Benzylamine, Mg, ZnCl2, Pd(PPh3)4 0–40 °C, xylene, THF Optimized yields, high purity
Preparation of aldehyde intermediate 2,5-dibromopyridine Grignard reagent (isopropyl MgCl), DMF 0–20 °C, inert atmosphere 80–87% yield, >98% purity

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZHKLJPVMYFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652260
Record name (5-Bromopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312325-72-7
Record name 5-Bromo-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312325-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-(bromomethyl)pyridine (0.70 g, 2.12 mmole), in EtOH (50 mL) at 60° C. was added KCN (0.21 g, 3.18 mmole) in H2O (3 mL). After 1.5 h, the reaction contents were cooled to RT and concentrated under vacuum. The aqueous residue was dissolved in EtOAc and washed with H20, and dried over Na2SO4. Concentration under vacuum and purification on silica (EtOAc) afforded the title compound (0.38 g, 65%) as light yellow solid: LC-MS (ES) m/e 277 (M+H)+.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(5-Bromopyridin-2-yl)acetonitrile
2-(5-Bromopyridin-2-yl)acetonitrile
2-(5-Bromopyridin-2-yl)acetonitrile
2-(5-Bromopyridin-2-yl)acetonitrile
2-(5-Bromopyridin-2-yl)acetonitrile
2-(5-Bromopyridin-2-yl)acetonitrile

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